p-Cresol glucuronide
Overview
Description
p-Cresol glucuronide is a significant metabolic product of p-cresol, a uremic toxin produced by intestinal microbiota. It is extensively conjugated by first-pass metabolism, leading to various forms of cellular toxicity in vitro. Accumulation of p-cresol glucuronide in plasma is notably observed in individuals with kidney disease, where it is associated with adverse cardiovascular and renal outcomes (Yan Rong & Tony K. L. Kiang, 2020).
Synthesis Analysis
The synthesis of p-cresol glucuronide involves the action of human UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A6 and UGT1A9, which exhibit the highest catalytic activities for its formation. The relative contributions of these enzymes vary, highlighting the complex nature of p-cresol glucuronide synthesis in the human body (Yan Rong & Tony K. L. Kiang, 2020).
Molecular Structure Analysis
Understanding the molecular structure of p-cresol glucuronide is crucial for studying its biochemical interactions and toxicological effects. However, specific details on molecular structure analysis from the provided references are limited, indicating a gap in the publicly available research or a need for more focused studies on this aspect.
Chemical Reactions and Properties
p-Cresol glucuronide's formation from p-cresol involves glucuronidation, a detoxification pathway that enhances solubility and excretion. This process is a critical aspect of its chemical properties, affecting its interaction with biological molecules and systems. The studies cited focus on its synthesis and toxicity but do not provide detailed insights into other chemical reactions it may undergo (Yan Rong & Tony K. L. Kiang, 2020).
Scientific Research Applications
Role in Diseases : P-cresol has been implicated in chronic kidney disease, cardiovascular events, and autism spectrum disorders. It potentially affects cellular functions and causes behavioral changes (Blachier & Andriamihaja, 2021).
Biotransformation in Uremic Patients : In uremic patients, a significant amount of injected p-cresol is excreted as glucuronide, suggesting a major biotransformation pathway (Lesaffer et al., 2003).
Binding to Human Serum Albumin : P-cresyl glucuronide binds to human serum albumin without interfering with the binding of other compounds like p-cresyl-sulfate or indoxyl sulfate (Yi et al., 2018).
Effects on Human Cells : P-cresyl sulphate, related to p-cresol, shows pro-apoptotic and pro-inflammatory effects on human proximal tubular epithelial cells, contributing to chronic kidney disease progression (Poveda et al., 2014).
Toxicity Reduction through Glucuronidation : In HepaRG cells, the formation of p-cresol glucuronide significantly reduces the toxic effects of p-cresol, indicating a role in mitigating toxicity (Zhu et al., 2021).
Comparative Toxicity : Cresyl-glucuronides are generally less toxic to HEK293 cells than their cresol precursors. P-cresyl-glucuronide shows the least toxicity among them (London et al., 2020).
Drug Interactions : P-cresol can increase plasma mycophenolic acid (MPA) exposure, potentially leading to MPA toxicity, which is significant for uremic toxins (Rong & Kiang, 2019).
Diagnostic Applications : A simple, reliable, and inexpensive method for detecting p-cresol in plasma samples of chronic kidney disease patients has been developed, which could be useful in creating point-of-care testing devices (Moradi et al., 2021).
Insulin Resistance : In mice, p-cresyl glucuronide does not promote insulin resistance, unlike its counterpart p-cresyl sulphate (Koppe et al., 2017).
Serum Levels in Uremic Conditions : P-cresol levels are higher in uremic serum than in normal serum, suggesting its potential as a contaminant in uremic fluids (de Loor et al., 2005).
Safety And Hazards
Future Directions
The relative proportion of the two p-cresol conjugates, i.e. p-cresol sulfate and p-cresol glucuronide, is similar in mice, in contrast to humans, pinpointing major inter-species differences in endogenous metabolism . Biologically, the sulpho- (i.e. p-cresol sulfate) but not the glucuro- (i.e. p-cresol glucuronide) conjugate promotes insulin resistance in CKD . The interaction between p-cresol and mycophenolic acid is of toxicological significance and warrants clinical investigation .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAUCQAJHLSMQW-XPORZQOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170195 | |
Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | p-Cresol glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
p-Cresol glucuronide | |
CAS RN |
17680-99-8 | |
Record name | p-Cresol glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17680-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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